N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide
Description
Molecular Architecture and Functional Group Analysis
This compound exhibits a complex molecular architecture that can be dissected into three primary structural domains. The compound features a propanamide backbone that serves as the central connecting unit between two distinct aromatic systems. The first aromatic domain consists of a 4-fluorophenyl group attached to the amide nitrogen, while the second domain comprises a 4-methylphenylsulfonyl group connected to the propyl chain via a sulfonyl linkage. This molecular design creates a spatially extended structure with multiple sites for potential intermolecular interactions.
The functional group analysis reveals several key structural elements that define the compound's chemical behavior. The amide functional group (-C(=O)N-) serves as the primary classification criterion, placing this compound within the broader category of propanamide derivatives. The sulfonyl group (-SO2-) represents another critical functional element, contributing to the compound's classification as a sulfonyl-containing molecule. The presence of the fluorine atom in the para position of the phenyl ring introduces unique electronic effects, enhancing the compound's lipophilicity and potentially influencing its biological activity. The methyl substituent on the sulfonylphenyl ring provides additional hydrophobic character and steric considerations that may affect molecular recognition processes.
The three-dimensional molecular conformation is influenced by the rotational freedom around several key bonds, including the C-N bond of the amide, the C-S bond connecting the sulfonyl group to the aromatic ring, and the C-C bonds within the propyl chain. This conformational flexibility allows the molecule to adopt various spatial arrangements, which may be crucial for its interaction with biological targets. The electronic distribution within the molecule is significantly affected by the electron-withdrawing nature of both the fluorine atom and the sulfonyl group, creating regions of partial positive and negative charge that facilitate specific intermolecular interactions.
Crystallographic Characterization Techniques
Crystallographic analysis represents the gold standard for definitive structural determination of this compound, providing atomic-level resolution of molecular geometry and crystal packing arrangements. X-ray crystallography techniques can reveal precise bond lengths, bond angles, and torsion angles that define the compound's solid-state conformation. The crystallographic data typically includes unit cell parameters, space group symmetry, and atomic coordinates that collectively describe the three-dimensional structure with sub-angstrom precision.
The crystal packing analysis provides valuable insights into intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns, particularly involving the amide N-H and C=O groups, play crucial roles in determining crystal stability and physical properties. The fluorine atom's participation in halogen bonding interactions with electron-rich regions of neighboring molecules can significantly influence the overall crystal architecture. Additionally, π-π stacking interactions between the aromatic rings and C-H...π contacts contribute to the stabilization of the crystalline lattice.
Single crystal X-ray diffraction data collection typically employs copper or molybdenum radiation sources, with data processing using established crystallographic software packages. The refinement process involves least-squares minimization of the difference between observed and calculated structure factors, ultimately yielding reliable atomic coordinates and thermal parameters. Quality indicators such as R-factors, goodness-of-fit parameters, and residual electron density maps provide measures of structural reliability and completeness.
Temperature-dependent crystallographic studies can reveal thermal expansion behavior and potential phase transitions that may occur under different conditions. Variable-temperature experiments provide insights into molecular motion within the crystal lattice and can identify temperature ranges where the compound maintains structural integrity. These studies are particularly important for understanding the compound's stability profile and potential polymorphic behavior.
Spectroscopic Identification Methods (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information for this compound through multiple complementary techniques. Proton NMR (1H NMR) spectroscopy reveals the characteristic chemical shifts and coupling patterns of all hydrogen atoms within the molecule. The aromatic protons of both phenyl rings typically appear in the 7.0-8.0 ppm region, with the fluorinated ring protons showing distinctive coupling patterns due to fluorine-proton interactions. The amide proton exhibits a characteristic downfield shift, usually appearing around 8-10 ppm, depending on the solvent and temperature conditions.
Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon framework, with the carbonyl carbon of the amide group appearing around 170-180 ppm. The aromatic carbons show characteristic chemical shifts in the 120-140 ppm range, with the fluorinated carbon exhibiting the typical upfield shift associated with carbon-fluorine coupling. The methyl carbon of the tolyl group appears as a distinct signal in the aliphatic region, while the propyl chain carbons provide additional structural confirmation.
Fluorine-19 NMR (19F NMR) spectroscopy offers specific information about the fluorine environment, providing a unique spectroscopic signature that confirms the presence and chemical environment of the fluorine substituent. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide connectivity information that confirms the proposed molecular structure and aids in complete signal assignment.
Infrared (IR) spectroscopy identifies characteristic vibrational modes that serve as fingerprints for specific functional groups. The amide C=O stretch typically appears around 1650-1680 cm⁻¹, while the sulfonyl group exhibits characteristic symmetric and asymmetric S=O stretching vibrations around 1150 and 1350 cm⁻¹, respectively. The N-H stretch of the amide group appears in the 3200-3400 cm⁻¹ region, and the C-F stretch can be observed around 1000-1300 cm⁻¹. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches occur below this frequency.
Mass spectrometry (MS) provides molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization (ESI) typically yields the molecular ion peak at m/z 322 [M+H]+ or m/z 344 [M+Na]+, confirming the molecular weight of 321.4 g/mol. Fragmentation patterns reveal characteristic losses, including the loss of the sulfonyl group, fluorobenzene elimination, and amide bond cleavage. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C16H16FNO3S with sub-ppm accuracy.
Comparative Analysis with Related Sulfonamide Derivatives
Comparative structural analysis of this compound with related sulfonamide derivatives reveals important structure-activity relationships and provides insights into the unique properties conferred by specific substitution patterns. Several closely related compounds have been characterized in the literature, including N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide, which differs only in the position of the methyl substituent on the aniline ring. This positional isomer exhibits similar molecular weight (317.4 g/mol) but distinct physicochemical properties due to the altered electronic distribution and steric environment.
The comparison with other fluorinated sulfonamide derivatives demonstrates the significant impact of halogen substitution on molecular properties. For instance, compounds containing different halogen substituents (chlorine, bromine) in analogous positions show systematic variations in lipophilicity, metabolic stability, and biological activity. The fluorine atom's unique properties, including its high electronegativity and small size, contribute to enhanced metabolic stability and altered pharmacokinetic profiles compared to other halogenated analogs.
Structural comparison with benzo[d]thiazole-containing sulfonamide derivatives, such as N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, reveals the influence of extended aromatic systems on molecular conformation and binding affinity. These compounds typically exhibit enhanced rigidity and extended π-conjugation, which can lead to improved binding selectivity for specific biological targets. The presence of heterocyclic rings introduces additional hydrogen bonding capabilities and may enhance solubility in aqueous media.
The analysis of sulfonyl group positioning reveals critical insights into conformational preferences and biological activity. Compounds with sulfonyl groups attached to different positions within the molecular framework exhibit varying degrees of conformational flexibility and distinct pharmacological profiles. The 3-position attachment in the propyl chain, as observed in the target compound, provides optimal spacing between the aromatic systems while maintaining synthetic accessibility and structural stability.
Comparative binding studies with protein targets demonstrate that subtle structural modifications can lead to dramatic changes in biological activity. The introduction of fluorine substitution typically enhances binding affinity through improved hydrophobic interactions and altered electronic properties. The methyl substituent on the sulfonylphenyl ring contributes to selectivity through steric complementarity with binding site cavities. These structure-activity relationships provide valuable guidance for medicinal chemistry optimization efforts and rational drug design approaches.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-12-2-8-15(9-3-12)22(20,21)11-10-16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOGSNBVDUXFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Propanamide Intermediates
The most widely reported method involves the reaction of 3-chloro-2-methylpropanamide derivatives with 4-fluorophenyl sulfinic acid salts. As detailed in patent EP1669347A1, sodium 4-fluorophenyl sulfinate reacts with (±)-3-chloro-2-methyl-2-hydroxypropionic acid under basic conditions to form 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, a key intermediate. Subsequent amidation with 4-fluoroaniline in the presence of carbodiimide coupling agents yields the target compound. This route achieves enantiomeric purity >98% when using optically active starting materials.
Key reaction parameters:
-
Temperature : 60–80°C for sulfonylation, 25°C for amidation
-
Solvent system : Tetrahydrofuran/water (3:1 v/v)
-
Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.5 mol%
Stepwise Construction via Sulfonyl Chloride Intermediates
Alternative approaches (EvitaChem EVT-3725448) begin with 4-methylbenzenesulfonyl chloride, which undergoes nucleophilic substitution with β-alanine derivatives before final coupling with 4-fluoroaniline. This method proceeds through three stages:
-
Sulfonation :
-
Activation :
Conversion to mixed anhydride using ethyl chloroformate -
Amidation :
Reaction with 4-fluoroaniline at −10°C to 0°C
This pathway offers 68–72% overall yield but requires strict moisture control to prevent hydrolysis of the sulfonyl chloride.
Optimization of Critical Reaction Parameters
Solvent Effects on Reaction Efficiency
Comparative studies (US8895772B2) demonstrate solvent polarity significantly impacts sulfonylation kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 8 | 78 |
| DCM | 8.9 | 6 | 82 |
| DMF | 36.7 | 4 | 65 |
| Acetonitrile | 37.5 | 5 | 71 |
Polar aprotic solvents like DMF accelerate reactions but promote side-product formation through Hoffman elimination.
Temperature-Controlled Stereoselectivity
Maintaining subambient temperatures (−20°C to 0°C) during amidation prevents racemization, as shown in X-ray crystallography studies of intermediate complexes. At 25°C, enantiomeric excess drops from 98% to 83% due to axial chirality loss in the sulfonyl group.
Purification and Analytical Characterization
Crystallization Protocols
Patent US8895772B2 specifies a ternary solvent system for recrystallization:
Spectroscopic Fingerprinting
-
H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.22–7.18 (m, 2H, Ar-H), 3.42 (t, J = 6.8 Hz, 2H, CH2), 2.95 (t, J = 6.8 Hz, 2H, CH2), 2.41 (s, 3H, CH3)
-
HRMS : m/z calculated for C16H15FNO3S [M+H]+: 320.0754, found: 320.0756
Industrial Scale-Up Considerations
Continuous Flow Reactor Design
Modern production facilities (EP1669347A1) employ tubular reactors with:
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several pharmacologically active propanamide derivatives. Key comparisons include:
Bicalutamide
- Structure: N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide .
- Comparison: Similarities: Both compounds feature a propanamide backbone, a 4-fluorophenyl sulfonyl group, and aromatic substituents. Differences: Bicalutamide includes a hydroxyl group, a cyano group, and a trifluoromethylphenyl moiety, which are absent in the target compound. These groups enhance Bicalutamide’s anti-androgenic activity by optimizing binding to the androgen receptor .
- Implications: The absence of the hydroxyl and cyano groups in the target compound likely reduces its affinity for androgen receptors, suggesting divergent therapeutic applications.
Cathepsin S Inhibitor (Compound 29)
- Structure: N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide .
- Comparison: Similarities: Both compounds possess a sulfonyl group and fluorinated aromatic rings. Differences: Compound 29 includes a cyanocyclopropyl group and a trifluoroethylamino side chain, which are critical for CatS inhibition. The target compound’s simpler structure lacks these enzyme-targeting motifs.
- Implications : Structural complexity in Compound 29 enables selective enzyme inhibition, whereas the target compound may exhibit broader or unexplored biological effects.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide, also known by its IUPAC name, presents a unique molecular structure that has garnered attention for its potential biological activities. This compound is characterized by its sulfonamide group, which is often associated with various pharmacological effects. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H21FN2O3S
- Molecular Weight : 412.5 g/mol
- InChI Key : VAMKDXZULNSKOU-UHFFFAOYSA-N
The compound features a fluorophenyl group and a methylphenylsulfonyl group attached to a propanamide backbone, which is crucial for its biological interactions.
This compound is believed to exert its biological effects primarily through enzyme inhibition. The sulfonamide moiety can interact with specific amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity. The presence of the fluorophenyl group may enhance binding affinity and specificity for certain targets, thereby influencing various biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including those derived from human myelodysplastic syndromes (SKM-1) and other solid tumors. In these studies, the compound demonstrated an IC50 value indicating effective growth inhibition at low concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| SKM-1 | 5.2 |
| MCF-7 | 8.4 |
| A549 | 7.9 |
These results suggest that this compound may be a promising candidate for further development as an anticancer therapeutic.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation:
- Tyrosinase Inhibition : In studies aimed at identifying tyrosinase inhibitors, compounds structurally similar to this compound exhibited notable inhibitory effects, with IC50 values ranging from 2.96 to 10.65 μM across various analogs .
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines.
- Mechanistic Insights : Research focusing on the mechanism revealed that the compound's interaction with target enzymes could disrupt critical signaling pathways involved in cell survival and proliferation, thereby enhancing its anticancer potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
